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molecular formula C9H9NO5S B2858761 3-(Methanesulfonylcarbamoyl)benzoic acid CAS No. 865295-29-0

3-(Methanesulfonylcarbamoyl)benzoic acid

Cat. No. B2858761
M. Wt: 243.23
InChI Key: IQYQWQZLCQYPJS-UHFFFAOYSA-N
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Patent
US07985861B2

Procedure details

Methyl 3-(methylsulfonylcarbamoyl)benzoate (700 mg, 2.72 mmol) was dissolved in methanol at 25° C. with stirring then 1.0 N NaOH (5.56 mL, 5.56 mmol) was added. The reaction mixture was stirred for 20 hours, diluted with water, and the methanol removed in vacuo. The aqueous was washed with diethyl ether (2×) then acidified to pH=3 with 1N HCl. The resulting solution was extracted with ethyl acetate to give 3-(methylsulfonylcarbamoyl)benzoic acid (285 mg, 1.12 mmol, 42% yield). MS found: (M+H)+=244.00.
Name
Methyl 3-(methylsulfonylcarbamoyl)benzoate
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][C:6]([C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=1)[C:11]([O:13]C)=[O:12])=[O:7])(=[O:4])=[O:3].[OH-].[Na+]>CO.O>[CH3:1][S:2]([NH:5][C:6]([C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=1)[C:11]([OH:13])=[O:12])=[O:7])(=[O:4])=[O:3] |f:1.2|

Inputs

Step One
Name
Methyl 3-(methylsulfonylcarbamoyl)benzoate
Quantity
700 mg
Type
reactant
Smiles
CS(=O)(=O)NC(=O)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.56 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the methanol removed in vacuo
WASH
Type
WASH
Details
The aqueous was washed with diethyl ether (2×)
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC(=O)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.12 mmol
AMOUNT: MASS 285 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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